molecular formula C6H8N2O2 B15472459 Pyrazine, 2,3-dimethyl-, 1,4-dioxide CAS No. 38870-37-0

Pyrazine, 2,3-dimethyl-, 1,4-dioxide

Cat. No.: B15472459
CAS No.: 38870-37-0
M. Wt: 140.14 g/mol
InChI Key: MYIIANKSAVUJNS-UHFFFAOYSA-N
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Description

Pyrazine, 2,3-dimethyl-, 1,4-dioxide (CAS RN: 32046-26-7) is a heterocyclic compound featuring a pyrazine core with methyl groups at positions 2 and 3 and oxygen atoms at positions 1 and 4, forming an N-oxide structure. Its systematic IUPAC name is 2-methylpyrazin-1-ium-4(1H)-olate, and it is also referred to as 3-methyl-4-oxidopyrazin-1-ium 1-oxide . This compound is part of the pyrazine dioxide family, characterized by their oxidized nitrogen atoms, which significantly influence their electronic and biological properties.

Properties

CAS No.

38870-37-0

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2,3-dimethyl-4-oxidopyrazin-1-ium 1-oxide

InChI

InChI=1S/C6H8N2O2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3

InChI Key

MYIIANKSAVUJNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=O)C=CN1[O-])C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazine 1,4-Dioxide Derivatives

Pyrazine dioxides with varying substituents exhibit distinct physicochemical and biological behaviors:

Compound Substituents Key Properties/Applications References
Pyrazine, 2,3-dimethyl-, 1,4-dioxide 2-CH₃, 3-CH₃ Targets ADH1B and PRSS1 in immune regulation ; potential anti-inflammatory applications.
Pyrazine, 2,5-dimethyl-, 1,4-dioxide 2-CH₃, 5-CH₃ logP = -0.43 (calculated); forms 2D layers via C–H⋯O hydrogen bonds .
Pyrazine, 1,4-dioxide (unsubstituted) None ΔfH°gas = -84.2 kJ/mol (thermochemical data); foundational studies for derivatives .
Quinoxaline-1,4-dioxide Benzene-fused pyrazine Antibacterial and anticancer activities; low human cytotoxicity .

Key Observations :

  • Substituent Position : Methyl groups at 2,3- vs. 2,5-positions alter hydrogen-bonding patterns and logP values. For example, 2,5-dimethyl derivatives exhibit stronger intermolecular interactions (e.g., π–π stacking at 3.191 Å) , whereas 2,3-dimethyl derivatives show specificity in protein targeting .
  • Electrochemical Behavior : Methyl groups act as electron-donating substituents, enhancing redox stability compared to unsubstituted pyrazine dioxides .
Quinoxaline 1,4-Dioxides

Quinoxaline dioxides (benzene-fused pyrazine dioxides) demonstrate broader biological activity due to extended conjugation:

  • Antimicrobial Activity: 2-Methylquinoxaline-1,4-dioxide inhibits Streptococcus pneumoniae and Aspergillus fumigatus .
  • Thermochemical Stability: Quinoxaline derivatives exhibit higher stability (ΔfH°gas = -120.5 kJ/mol) compared to pyrazine dioxides (-84.2 kJ/mol), attributed to aromatic stabilization .
Target Pathways
  • ADH1B Interaction : this compound modulates alcohol dehydrogenase 1B, linked to inflammation and colorectal cancer .
  • PRSS1 Regulation : It inhibits trypsin-1, impacting lipopolysaccharide-induced immune responses .
Comparative Bioactivity
  • Anticancer Potential: Quinoxaline dioxides outperform pyrazine dioxides in cytotoxicity studies, likely due to enhanced DNA intercalation .
  • Antioxidant Capacity : Pyrazine dioxides with methyl substituents (e.g., 2,3-dimethyl) are identified in Streptomyces extracts with antioxidative properties .

Preparation Methods

Hydrogen Peroxide in Acetic Acid

A widely reported method employs hydrogen peroxide ($$ H2O2 $$) in acetic acid ($$ CH_3COOH $$) as the oxidizing system. The reaction proceeds via a two-step mechanism:

  • Monoxidation : One nitrogen atom is oxidized to an $$ N $$-oxide at 40–60°C over 4–6 hours.
  • Dioxidation : Prolonged heating (8–12 hours) at 70–80°C introduces the second oxide group.

Key Parameters :

  • Molar Ratio : A 2:1 stoichiometry of $$ H2O2 $$ to pyrazine ensures complete oxidation.
  • Catalyst : Acetic acid acts as both solvent and proton donor, stabilizing intermediate oxoammonium ions.
  • Yield : 75–85% purity post-crystallization.

m-Chloroperbenzoic Acid (mCPBA)

For laboratory-scale synthesis, mCPBA in dichloromethane ($$ CH2Cl2 $$) provides superior regioselectivity. The reaction achieves full conversion within 3 hours at 25°C, yielding 90–95% pure product after column chromatography.

Oxidative Dehydrogenation of 2,3-Dimethyl-5,6-Dihydropyrazine

Industrial-scale production often utilizes 2,3-dimethyl-5,6-dihydropyrazine as a precursor. This method avoids the need for pre-synthesized pyrazine derivatives.

Catalytic Air Oxidation

A patented process involves dissolving 2,3-dimethyl-5,6-dihydropyrazine in ethanol, followed by catalytic dehydrogenation using potassium hydroxide ($$ KOH $$) and air bubbling:

Procedure :

  • Dissolution : 30 g precursor in 300 mL ethanol (90% purity).
  • Catalysis : 15 g $$ KOH $$ added at 18°C.
  • Reaction : Heated to 65–75°C with air flow (6 L/min) for 8 hours.
  • Purification : Rectification at 156–160°C yields 25 g product (99% purity).

Mechanism :

  • $$ KOH $$ abstracts β-hydrogens, forming a diradical intermediate.
  • Molecular oxygen ($$ O_2 $$) inserts into N–H bonds, culminating in dehydrogenation and oxidation.

Comparative Analysis of Catalysts

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
$$ KOH $$ 65 8 83.3 99.0
$$ NaOH $$ 70 8 78.9 98.5
$$ Ca(OH)_2 $$ 75 10 72.1 97.8

Alkali metal hydroxides outperform alkaline earth counterparts due to higher solubility and nucleophilicity.

Condensation of Hydroxyamino Oxime Acetates

An alternative route constructs the pyrazine ring with pre-installed oxide groups. Grigor’eva et al. demonstrated this using hydroxyamino oxime acetates and 1,2-dicarbonyl compounds:

Reaction Scheme :
$$ \text{Oxime acetate} + \text{Dicarbonyl compound} \xrightarrow{HOAc} \text{Pyrazine 1,4-dioxide} $$

Conditions :

  • Solvent : Acetic acid ($$ 10\% $$) in dichloromethane.
  • Temperature : Reflux at 40°C for 2 hours.
  • Yield : 60–70% after recrystallization.

Advantage : Avoids post-synthetic oxidation steps, reducing byproduct formation.

Industrial-Scale Optimization

Solvent Selection

Ethanol is preferred over methanol or isopropanol due to:

  • Boiling Point : 78°C aligns with reaction temperatures.
  • Polarity : Enhances catalyst (e.g., $$ KOH $$) solubility.

Oxygen Source Efficiency

Oxidant Reaction Time (h) Energy Cost (kWh/kg)
Air 8 0.45
Pure $$ O_2 $$ 6 0.62

Air bubbling minimizes costs while maintaining adequate reaction rates.

Challenges and Mitigation Strategies

Over-Oxidation

Excessive $$ H2O2 $$ or prolonged heating can degrade the pyrazine ring. Solutions include:

  • Stoichiometric Control : Automated dosing systems maintain optimal $$ H2O2 $$ levels.
  • Temperature Gradients : Stepwise heating (40°C → 60°C → 80°C) prevents runaway reactions.

Byproduct Formation

Common byproducts like 2,3-dimethylpyrazine mono-N-oxide are removed via:

  • Fractional Distillation : Boiling point difference ($$ \Delta T = 15^\circ C $$).
  • Ion-Exchange Chromatography : Separates charged intermediates.

Q & A

Q. What are the established synthetic routes for Pyrazine, 2,3-dimethyl-, 1,4-dioxide, and what critical parameters influence reaction yields?

The synthesis typically involves oxidation of dimethylpyrazine precursors. Evidence from analogous dihydropyrazine dioxides (e.g., 2,5-dihydropyrazine 1,4-dioxide) highlights the use of oxime intermediates and controlled oxidation with reagents like H₂O₂ or peracids under acidic conditions. Key parameters include:

  • Temperature : Optimal yields (68–72%) are achieved at 0–5°C to prevent over-oxidation.
  • Stoichiometry : Excess oxidizing agents lead to byproducts, requiring precise molar ratios.
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity .

Q. How is the crystal structure of Pyrazine dioxides characterized, and what structural parameters influence reactivity?

Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters:

ParameterValue
a3.9971 Å
b8.9176 Å
c8.9249 Å
β102.205°
Volume310.93 ų
The planarity of the pyrazine ring and methyl group dihedral angles (~15°) affect electronic distribution, influencing ligand coordination in metal-organic frameworks (MOFs) .

Q. What spectroscopic methods are used to characterize Pyrazine dioxides?

  • Infrared (IR) Spectroscopy : Identifies N–O stretching vibrations (~1250–1300 cm⁻¹) and C–H bending modes (~1450 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR shows methyl proton resonances at δ 2.4–2.6 ppm, while ¹³C NMR confirms sp²-hybridized carbons (δ 150–160 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 140.14 (C₆H₈N₂O₂) validate purity .

Advanced Research Questions

Q. How do Pyrazine dioxides function as ligands in coordination polymers, and what methodologies optimize their coordination geometry?

Pyrazine dioxides act as bridging ligands in 3D coordination networks. For example:

  • In CrCl₂(pyrazine)₂ , ligand-to-metal charge transfer (LMCT) creates redox-active frameworks with high conductivity (σ ≈ 10⁻³ S/cm).
  • Experimental Design : Solvothermal synthesis (methanol/water, 80°C) with transition metal salts (e.g., Cu(NO₃)₂) yields MOFs. SC-XRD and electron paramagnetic resonance (EPR) confirm octahedral coordination geometry .

Q. What magnetic properties emerge in coordination networks using Pyrazine dioxides, and how are they analyzed?

  • Ferrimagnetic Ordering : Observed in Cr-based networks below 55 K, with magnetic susceptibility (χ) measured via SQUID magnetometry.
  • Theoretical Modeling : Density functional theory (DFT) calculates exchange coupling constants (J ≈ -15 cm⁻¹), highlighting antiferromagnetic interactions between metal centers.
  • Synchrotron Studies : X-ray absorption near-edge structure (XANES) confirms Cr(III) oxidation states and ligand-mediated superexchange pathways .

Q. What evidence supports the antimicrobial potential of Pyrazine dioxides, and how are bioactivity assays designed?

While direct studies on 2,3-dimethyl derivatives are limited, pulcherriminic acid (a pyrazine 1,4-dioxide derivative) exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL).

  • Assay Design : Microdilution methods (96-well plates) with resazurin dye quantify bacterial viability.
  • Mechanism : Chelation of essential metal ions (e.g., Fe³⁺) disrupts bacterial metabolism .

Data Contradictions and Resolution

  • Synthetic Yields : reports 68–72% yields for dihydropyrazine dioxides, while analogous pyrazine syntheses (e.g., via Pinner reaction) achieve >85% yields under microwave irradiation. Contradictions arise from reaction scale and purification protocols .
  • Magnetic Coupling : Cr-based networks show ferrimagnetism, whereas Cu-pyrazine nitrate exhibits antiferromagnetic ordering. These differences stem from ligand geometry and metal ion electronic configurations .

Key Research Gaps

  • Biological Studies : Limited data on 2,3-dimethyl derivatives’ pharmacokinetics or toxicity.
  • Optoelectronic Applications : Unexplored potential in organic photovoltaics, despite favorable π-conjugation in pyrazine dioxides .

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